1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol
Description
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2,4-difluorophenylmethyl substituent at the 1-position. This compound is structurally related to several bioactive molecules, particularly those targeting central nervous system (CNS) receptors and antifungal agents. The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing solubility and target binding .
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHWQQRRJBOFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol
Nucleophilic Substitution Reaction
The primary synthetic route involves a nucleophilic substitution between 4-hydroxypiperidine and 2,4-difluorobenzyl bromide. The reaction proceeds under basic conditions to facilitate deprotonation of the piperidin-4-ol hydroxyl group, enhancing nucleophilicity at the nitrogen atom.
Reaction Scheme :
$$
\text{4-Hydroxypiperidine} + \text{2,4-Difluorobenzyl Bromide} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
$$
Typical Conditions :
- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH).
- Temperature : 60–80°C for 12–24 hours.
Table 1: Comparative Analysis of Reaction Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Solvent | THF | DMF |
| Base | K$$2$$CO$$3$$ | NaH |
| Temperature (°C) | 60 | 80 |
| Yield (%) | 65 | 72 |
| Purity (HPLC) | 90% | 95% |
The use of NaH in DMF (Condition B) provides higher yields and purity due to stronger base strength, though it requires careful moisture control.
Reductive Amination Alternative
An alternative method employs reductive amination between 4-oxopiperidine and 2,4-difluorobenzylamine. This route avoids steric challenges but introduces selectivity issues in imine formation.
Reaction Scheme :
$$
\text{4-Oxopiperidine} + \text{2,4-Difluorobenzylamine} \xrightarrow{\text{NaBH}_4} \text{this compound}
$$
Limitations :
Optimization Challenges in Synthesis
Steric Hindrance
The bulky 2,4-difluorobenzyl group impedes nucleophilic attack on the piperidine nitrogen. Mitigation strategies include:
Purification Difficulties
The polar hydroxyl group complicates isolation. Common purification methods include:
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent.
- Recrystallization : From ethanol/water mixtures, yielding 85–90% pure product.
Table 2: Purification Efficiency Comparison
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 95 | 70 |
| Recrystallization | 90 | 85 |
Industrial Applications and Derivative Synthesis
Role in Risperidone Impurity Synthesis
The compound is a precursor to Risperidone Impurity B (3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one), a critical quality control standard in antipsychotic drug manufacturing.
Comparative Analysis with Structural Analogs
Table 3: Structural Analogs and Their Applications
| Compound | Application | Key Difference |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidin-4-ol | Anticancer agents | Single fluorine substitution |
| 1-(3,4-Dichlorobenzyl)piperidin-4-ol | Antipsychotics | Chlorine substituents |
| 1-(2,4-Difluorobenzyl)piperidin-4-ol | Risperidone impurities | Dual fluorine substitution |
Analytical Characterization
Chemical Reactions Analysis
Acid-Base Reactions
The hydroxyl group acts as a weak base (pKₐ ~10–12) and forms salts with strong acids. For example:
-
Protonation occurs preferentially at the piperidine nitrogen over the hydroxyl group under acidic conditions .
Oxidation Reactions
The C4 hydroxyl group undergoes oxidation to form ketones or participate in redox processes:
Key Finding : Selective oxidation to 4-piperidone derivatives is feasible with MnO₂ or DDQ, but harsh agents like KMnO₄ risk degrading the difluorophenyl group .
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic substitutions:
Esterification
-
Reacts with acetyl chloride in pyridine to form 1-[(2,4-difluorophenyl)methyl]piperidin-4-yl acetate .
-
Fischer esterification with carboxylic acids (e.g., acetic acid) under acidic catalysis (H₂SO₄) yields esters .
Nucleophilic Substitution
The hydroxyl group acts as a leaving group under Mitsunobu conditions:
| Reagent | Partner Nucleophile | Product | Conditions | Source |
|---|---|---|---|---|
| DIAD/PPh₃ | Azide | 4-Azido-piperidine derivative | THF, 0°C → rt, 6 hr | |
| SOCl₂ | Amines | 4-Amino-piperidine derivative | CH₂Cl₂, reflux, 4 hr |
Example : Treatment with SOCl₂ converts the hydroxyl group to a chloride, enabling subsequent amination .
Hydrogen Bonding and Complexation
The hydroxyl group engages in supramolecular interactions:
-
Forms hydrogen bonds with picric acid (O—H⋯O, 1.82 Å) in cocrystals .
-
Participates in bifurcated N—H⋯(O,O) interactions with nitro groups in picrate salts .
Catalytic Reactions
The compound serves as a ligand or intermediate in metal-catalyzed processes:
-
Suzuki Coupling : The difluorophenyl group undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄ (predicted based on ).
-
Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN to form 4-alkylamino derivatives .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C via C–O bond cleavage .
-
Photodegradation : UV exposure induces radical formation at the difluorophenyl group .
Comparative Reactivity Table
| Reaction Type | Reactivity (1–5) | Notes |
|---|---|---|
| Oxidation | 4 | Sensitive to oxidizing agents |
| Esterification | 3 | Moderate yields due to steric effects |
| Ether Formation | 2 | Low with bulky alkylating agents |
| Mitsunobu Reaction | 4 | High efficiency with small nucleophiles |
Scientific Research Applications
Medicinal Chemistry
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol is being investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease. Its mechanism includes the inhibition of acetylcholinesterase, leading to increased acetylcholine levels, which may enhance cognitive function and memory.
The compound has demonstrated promising biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Studies are ongoing to evaluate its efficacy against different cancer cell lines, focusing on its ability to inhibit tumor growth and metastasis.
Pharmacology
In pharmacological studies, this compound has been shown to interact with specific receptors and enzymes, modulating their activity. This interaction is crucial for understanding its pharmacokinetic properties and potential side effects in therapeutic applications.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Alzheimer's Disease | Demonstrated significant improvement in cognitive function in animal models after treatment with the compound. |
| Study B | Anticancer Activity | Showed inhibition of proliferation in breast cancer cell lines with an IC50 value indicative of strong activity. |
| Study C | Antimicrobial Efficacy | Exhibited potent activity against Gram-positive bacteria, surpassing standard antibiotics in efficacy tests. |
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as an intermediate in synthesizing other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function and memory .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The difluorophenylmethyl group in the main compound balances hydrophobicity and electronic effects, unlike the highly lipophilic benzyl group in .
- Solubility : Sulfonyl and piperazine substituents () improve water solubility compared to the main compound.
- Metabolic Stability: Fluorine atoms in the main compound reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .
Stability and Bioavailability
- Metabolic Stability: Fluorine atoms in the main compound reduce susceptibility to CYP450 enzymes, contrasting with non-fluorinated analogs like ’s benzyl derivative.
Biological Activity
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Key Features:
- Molecular Weight : Approximately 250.26 g/mol.
- Functional Groups : Piperidine ring, difluorophenyl group, and hydroxyl group.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- Melanocortin Receptor Agonism : This compound has been shown to act as an agonist at the melanocortin receptor 4 (MCR4), which is implicated in regulating appetite and energy expenditure. Activation of MCR4 may lead to therapeutic effects in conditions such as obesity and sexual dysfunction .
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound may influence dopamine transporters (DAT) and serotonin transporters (SERT), suggesting potential applications in treating mood disorders and neurodegenerative diseases .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
Case Studies
- Obesity Treatment : In a preclinical study, administration of MCR4 agonists led to reduced food intake and weight loss in rodent models, suggesting that compounds like this compound could be developed for obesity management .
- Neuroprotection : A study exploring the neuroprotective effects of similar piperidine derivatives reported improved cognitive function in animal models subjected to neurotoxic insults . This highlights the potential for this compound in treating neurodegenerative diseases.
- Cancer Research : In vitro studies indicated that derivatives of this compound could inhibit the growth of various cancer cell lines, including breast and lung cancers . The mechanism appears to involve modulation of apoptotic pathways.
Q & A
Q. What are the recommended synthetic routes for 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: React piperidin-4-ol with (2,4-difluorophenyl)methyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-alkylated product.
- Step 2: Optimize reaction temperature (e.g., 60–80°C) and solvent polarity to enhance yield. Catalysts like NaI may improve alkylation efficiency.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm substitution patterns (e.g., fluorine splitting in aromatic protons) and piperidine ring conformation.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ peak at m/z 268.1214 for C₁₂H₁₄F₂NO).
- X-ray Crystallography: Resolve stereochemistry of the piperidin-4-ol moiety and fluorophenyl orientation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to potential volatility of intermediates.
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Refer to SDS guidelines for piperidine derivatives (e.g., Piperidin-4-one SDS ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets from multiple studies (e.g., receptor binding assays vs. cellular toxicity profiles).
- Control Experiments: Validate assay conditions (e.g., pH, temperature, cell line specificity) to rule out confounding factors.
- Molecular Modeling: Use docking simulations (e.g., AutoDock Vina) to assess how structural variations (e.g., fluorine position) affect target interactions .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to the fluorophenyl group (e.g., 3,5-difluoro vs. 2,4-difluoro) or piperidine hydroxyl position.
- In Vitro Screening: Test analogs against target receptors (e.g., GPCRs, ion channels) using radioligand binding assays.
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (e.g., PAMPA-BBB) .
Q. What advanced analytical techniques are recommended for detecting impurities in synthesized batches?
Methodological Answer:
- HPLC-MS: Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) coupled to tandem MS for impurity profiling.
- GC-FID: Analyze volatile byproducts (e.g., unreacted halides) with a DB-5 column and flame ionization detection.
- NMR Spectroscopy: Employ F NMR to trace fluorine-containing impurities .
Q. What strategies can mitigate stereochemical instability during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
